2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol with an appropriate halide or ester.
Formation of the acetamide linkage: This can be done by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- 2-(2-methoxyphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- 2-(2-methoxyphenoxy)-N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide lies in its specific combination of functional groups. The presence of the methoxyphenoxy group, the methylphenyl group, and the oxadiazole ring provides a unique chemical environment that can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-14-7-9-15(10-8-14)20-22-19(27-23-20)11-12-21-18(24)13-26-17-6-4-3-5-16(17)25-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
InChI Key |
NGUHRTFSWFKNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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